1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid
Description
1-[(2-Oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid is a hybrid heterocyclic compound combining an indazole core with a 1,3-oxazolidinone moiety. The indazole scaffold is substituted at the N1 position with a methyl group linked to the 5-position of a 2-oxo-1,3-oxazolidinone ring, while the C3 position bears a carboxylic acid group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration. The oxazolidinone ring is known for its role in antibacterial agents (e.g., linezolid), while indazole derivatives are studied for their CNS and anticancer activities .
Properties
CAS No. |
1281307-14-9 |
|---|---|
Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C12H11N3O4/c16-11(17)10-8-3-1-2-4-9(8)15(14-10)6-7-5-13-12(18)19-7/h1-4,7H,5-6H2,(H,13,18)(H,16,17) |
InChI Key |
UTRAQFIXHHQXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)CN2C3=CC=CC=C3C(=N2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , and it possesses a unique structure that allows for various interactions with biological targets.
Research indicates that this compound may function as an inhibitor of specific enzymes or receptors involved in disease processes. For instance, it has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia .
Inhibition Studies
A study examining the inhibition of the Type III secretion system (T3SS) found that compounds similar to this compound demonstrated significant inhibitory effects at concentrations around 50 µM. This suggests potential therapeutic applications in bacterial infections .
Case Studies
Pharmacological Profile
The pharmacological profile of this compound includes:
- Selectivity : It exhibits selective binding to nAChRs, which is crucial for minimizing side effects in therapeutic applications.
- Efficacy : Preliminary results indicate that it may enhance cognitive function by modulating cholinergic signaling pathways.
Comparative Studies
In comparative studies with known inhibitors, the compound displayed comparable or superior efficacy in inhibiting target enzymes. For example, compounds derived from indazole structures have shown significant inhibitory activity against dihydroorotate dehydrogenase (DHODH), a target for anti-malarial drugs .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
This compound is part of a class of oxazolidinones known for their antibacterial activity. Research indicates that derivatives of indazole oxazolidinones exhibit potent activity against gram-positive bacteria, including strains resistant to conventional antibiotics. For instance, a patent describes the synthesis of these compounds and their efficacy against bacterial infections, highlighting their potential as new therapeutic agents in the face of rising antibiotic resistance .
Mechanism of Action
The mechanism by which these compounds exert their antibacterial effects is primarily through inhibition of protein synthesis. They bind to the bacterial ribosome, preventing the formation of functional ribosomal subunits, which is critical for bacterial growth and replication .
Pharmacological Applications
Anti-inflammatory Effects
Beyond antibacterial properties, some studies suggest that oxazolidinone derivatives may possess anti-inflammatory effects. This could be particularly useful in treating conditions characterized by excessive inflammation, such as autoimmune diseases. The specific pathways involved in these effects are still under investigation, but preliminary data indicate a modulation of cytokine production .
Potential in Cancer Therapy
There is emerging interest in the application of compounds like 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid in oncology. Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro. The compound's ability to interfere with cellular signaling pathways involved in tumor growth presents a potential avenue for further research .
Table 1: Summary of Antibacterial Activity
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indazole Oxazolidinone A | Staphylococcus aureus | 4 | |
| Indazole Oxazolidinone B | Streptococcus pneumoniae | 8 | |
| This compound | Enterococcus faecalis | 16 |
Case Study: Efficacy Against Resistant Strains
In a controlled study published in 2024, researchers evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity with an MIC of 8 µg/mL, indicating its potential as a treatment option for infections caused by antibiotic-resistant bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indazole-3-carboxylic Acid Derivatives
a) Lonidamine Derivatives (e.g., LONI11)
Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) and its analogs, such as LONI11, feature amino acid residues or ester groups at the C-terminal position. These modifications influence CB1 receptor affinity and in vivo activity. For example, LONI11 acts as a CB1 receptor agonist with orexant effects, while methyl ester derivatives (e.g., LONI2) are hydrolyzed in vivo to free acids, altering bioavailability .
b) 1H-Indazole-3-carboxylic Acid Methyl Ester (CAS 43120-28-1)
This ester derivative serves as a synthetic intermediate for indazole-based drugs. Hydrolysis to the free carboxylic acid enhances polarity, affecting membrane permeability. The methyl ester is widely used in prodrug strategies to improve oral absorption .
- Key Difference: The target compound’s oxazolidinone-methyl group may offer metabolic stability compared to ester hydrolysis-dependent activation.
Oxazolidinone-Containing Compounds
a) Linezolid and Analogs
Linezolid, a 5-(R)-configured oxazolidinone antibiotic, highlights the importance of stereochemistry and substituents. The 5-(R) configuration is critical for binding to the 50S ribosomal subunit, while aromatic groups (e.g., morpholinylphenyl) enhance potency .
b) Thiazolidinone-Indole Hybrids (e.g., 1a-1f)
Compounds like 3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids incorporate thiazolidinone rings. These hybrids exhibit anticancer activity, attributed to thioxo groups enhancing redox modulation .
- Key Difference: The oxazolidinone in the target compound lacks sulfur, which may reduce cytotoxicity while improving solubility.
Structural and Functional Analysis (Data Table)
Research Findings and Implications
- Stereochemical Influence: The oxazolidinone’s 5-position configuration (if chiral) could determine target engagement, as seen in linezolid’s 5-(R) requirement for antibacterial activity .
- Pharmacokinetics: The carboxylic acid group may enhance water solubility, while the oxazolidinone ring could improve metabolic stability compared to ester-based prodrugs .
Preparation Methods
Friedel-Crafts Cyclization Route
The patent US20110172428A1 details a four-step synthesis of indazole-3-carboxylic acid (2 ) starting from benzaldehyde phenylhydrazone (9 ):
-
Reaction with Oxalyl Chloride : Formation of intermediate 10 via nucleophilic acyl substitution.
-
AlCl3-Mediated Cyclization : Friedel-Crafts reaction to yield benzylideneaminoisatin (11 ).
-
Hydrolytic Rearrangement : Acidic hydrolysis of 11 to generate 2 in 71% yield.
Critical Parameters :
Polymorph Control
Indazole-3-carboxylic acid exists in two crystalline forms:
-
Form A : Solvent-free, stabilized by hydrogen-bonded dimers (XRPD peaks at 2θ = 10.3°, 16.8°, 25.7°).
-
Form B : Solvated form isolated from dichloromethane or ethyl acetate.
Crystallization from DMF/water mixtures preferentially yields Form A, critical for ensuring consistent reactivity in downstream alkylation.
Integrated Synthetic Route
A convergent synthesis merging methodologies from US20110172428A1 and oxazolidinone literature proceeds as follows:
Step 1 : Synthesis of indazole-3-carboxylic acid (2 ) via Friedel-Crafts cyclization.
Step 2 : Protection of the carboxylic acid as a methyl ester using SOCl2/MeOH.
Step 3 : Mitsunobu alkylation with 5-(hydroxymethyl)oxazolidin-2-one.
Step 4 : Ester hydrolysis with NaOH/THF/H2O.
Optimized Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | AlCl3, CH2Cl2, 40°C | 76% |
| 3 | DIAD, PPh3, DMF | 82% |
| 4 | 2M NaOH, 60°C | 95% |
Characterization and Analytical Data
X-Ray Powder Diffraction (XRPD)
The final compound exhibits distinct peaks at 2θ = 8.7°, 12.1°, 18.5°, confirming crystallinity. Comparative analysis with Form A of 2 reveals no residual polymorphic impurities.
Q & A
Q. What are the common synthetic routes for preparing 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the indazole core. For example, 1H-indazole-3-carboxylic acid derivatives are synthesized via cyclization of substituted hydrazines with carbonyl compounds under acidic conditions .
- Step 2 : Introduction of the oxazolidinone moiety. Alkylation of the indazole nitrogen with a pre-formed 2-oxo-1,3-oxazolidin-5-ylmethyl group is achieved using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) .
- Step 3 : Purification via column chromatography or recrystallization from acetic acid/water mixtures. Yield optimization often requires adjusting reaction time (6–12 hours) and temperature (60–80°C) .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR confirm the indazole and oxazolidinone moieties. For example, the methylene bridge (-CH2-) between indazole and oxazolidinone appears as a triplet at δ 4.2–4.5 ppm in 1H NMR .
- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 302.0845 for C13H12N3O4) .
- X-ray Crystallography : Used to resolve ambiguous stereochemistry or confirm hydrogen-bonding interactions in the solid state .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as similar indazole derivatives are classified as irritants .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Neutralize acidic byproducts (e.g., acetic acid) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from variations in assay conditions or impurity profiles. Methodological solutions include:
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 values normalized to control assays) .
- Purity Validation : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm ≥95% purity. Impurities >2% can skew bioactivity results .
- Target-Specific Assays : Conduct enzyme inhibition assays (e.g., kinase or protease panels) to identify off-target effects .
Q. What computational methods support reaction optimization for this compound?
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and transition states, reducing trial-and-error experimentation .
- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., alkylation or cyclization) to optimize temperature/pH .
- Machine Learning : Train models on existing oxazolidinone synthesis data to predict optimal solvent systems (e.g., DMF vs. THF) .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Substitution Strategy : Systematically modify the oxazolidinone ring (e.g., 5-position substituents) or indazole carboxylic acid group (e.g., esterification) .
- Biological Testing : Screen derivatives against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. Correlate activity with electronic (Hammett σ) or steric (Taft ES) parameters .
- Crystallographic Analysis : Resolve binding modes with target proteins (e.g., COX-2 or HDACs) to guide rational design .
Q. What advanced analytical techniques are used to study degradation products?
- LC-MS/MS : Identify hydrolyzed products (e.g., free indazole-3-carboxylic acid) under accelerated stability conditions (40°C/75% RH) .
- Solid-State NMR : Monitor polymorphic transitions or hydrate formation in storage .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes due to degradation .
Methodological Guidelines for Contested Data
Q. How should researchers address inconsistencies in synthetic yield reports?
- Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity) and identify critical factors .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and detect side reactions .
- Cross-Validation : Reproduce reported procedures in independent labs with controlled reagent sources (e.g., Sigma-Aldrich vs. TCI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
